6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
Beschreibung
Eigenschaften
IUPAC Name |
6-cyclopentyl-5H-imidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3/c1-2-4-8(3-1)9-7-10-11-5-6-13(10)12-9/h5-8,12H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMURCWLHMULV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C2=CC3=NC=CN3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold, to which this compound belongs, has been associated with diverse and very useful bioactivities, including antimicrobial, anticancer, and anti-inflammatory effects.
Mode of Action
The 1h-imidazo[1,2-b]pyrazole scaffold is known to interact with its targets through a variety of mechanisms, depending on the specific functional groups present.
Biochemical Pathways
Compounds with the 1h-imidazo[1,2-b]pyrazole scaffold are known to interact with various biochemical pathways, leading to their diverse bioactivities.
Pharmacokinetics
It’s known that the 1h-imidazo[1,2-b]pyrazole scaffold can result in significantly improved solubility in aqueous media.
Biochemische Analyse
Biochemical Properties
6-cyclopentyl-1H-imidazo[1,2-b]pyrazole plays a crucial role in several biochemical reactions. It has been shown to interact with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been found to exhibit antimicrobial, anticancer, and anti-inflammatory properties. The interactions between this compound and these biomolecules are primarily mediated through binding to specific active sites, leading to inhibition or activation of enzymatic activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses and cell proliferation. Additionally, this compound can alter cellular metabolism by interacting with metabolic enzymes, thereby influencing the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary modes of action is the binding to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of cellular processes, including cell growth, differentiation, and apoptosis.
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has been shown to maintain its stability and activity under various experimental conditions. It is also subject to degradation, which can influence its long-term effects on cellular function. In both in vitro and in vivo studies, this compound has demonstrated sustained activity, although the extent of its effects may vary depending on the duration of exposure and experimental conditions.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to exhibit beneficial effects, such as anti-inflammatory and anticancer activities. At higher doses, it may induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of optimizing the dosage to achieve the desired therapeutic outcomes while minimizing potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, this compound has been shown to inhibit certain metabolic enzymes, leading to alterations in the levels of specific metabolites. These interactions can have significant implications for cellular metabolism and overall physiological function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cellular membranes, allowing it to accumulate in specific tissues and cellular compartments. The distribution of this compound is influenced by its physicochemical properties, such as solubility and molecular weight.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biological activity.
Biologische Aktivität
6-Cyclopentyl-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound that belongs to the imidazo[1,2-b]pyrazole class, which is recognized for its diverse biological activities and potential applications in pharmaceuticals. This compound is structurally characterized by a cyclopentyl group at the sixth position of the imidazo[1,2-b]pyrazole framework, which enhances its solubility and stability compared to other derivatives. The compound has garnered attention for its potential therapeutic applications, including anticancer , anti-inflammatory , and antimicrobial properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways leading to significant biological effects. For example, studies have shown that this compound can inhibit key signaling pathways involved in inflammation and cancer cell proliferation.
Anticancer Activity
Recent research has highlighted the anticancer potential of imidazo[1,2-b]pyrazoles. For instance, a study by Wiemer et al. demonstrated that derivatives of imidazo[1,2-b]pyrazoles exhibited cytotoxicity against HeLa cells with IC50 values ranging from 25 to 100 µM . Another investigation synthesized a library of imidazo[1,2-b]pyrazoles and identified one derivative with an IC50 value of 0.183 µM against HL-60 human promyelocytic leukemia cells, indicating strong anticancer activity .
Anti-inflammatory Properties
The anti-inflammatory properties of this compound are notable as well. Research has shown that certain derivatives can significantly reduce interleukin-6 (IL-6) production in SW1353 cells with IC50 values around 820 nM . Additional studies have reported that compounds within this class can inhibit reactive oxygen species (ROS) production in neutrophils, further supporting their anti-inflammatory potential .
Antimicrobial Activity
The antimicrobial activity of imidazo[1,2-b]pyrazoles has also been explored. A comprehensive study screened various compounds against bacterial strains such as E. coli and Bacillus subtilis, revealing promising antimicrobial effects at concentrations as low as 40 µg/mL .
Table: Summary of Biological Activities and IC50 Values
| Activity Type | Compound | Cell Line/Model | IC50 Value (µM) |
|---|---|---|---|
| Anticancer | This compound | HeLa | 25 - 100 |
| Novel derivative | HL-60 | 0.183 | |
| Anti-inflammatory | Various derivatives | SW1353 | ~0.82 |
| Certain compounds | Neutrophils (ROS inhibition) | Not specified | |
| Antimicrobial | Various pyrazoles | E. coli, Bacillus subtilis | 40 |
Study on Anticancer Activity
In a notable study conducted by Wiemer et al., several derivatives of imidazo[1,2-b]pyrazoles were synthesized and evaluated for their cytotoxicity against HeLa cells. The study revealed that the most active derivatives exhibited IC50 values ranging from 25 to 100 µM, underscoring the potential of this compound class in cancer therapy .
Study on Anti-inflammatory Properties
Another investigation focused on the anti-inflammatory properties demonstrated that certain compounds could significantly reduce IL-6 production in SW1353 cells with IC50 values around 820 nM . This finding supports the therapeutic potential of these compounds in inflammatory conditions.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Properties
Research indicates that derivatives of 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole exhibit notable anticancer properties. For instance, a study demonstrated that compounds within this class can induce apoptosis in cancer cell lines such as HL-60 and MCF-7. The mechanism involves the modulation of signaling pathways and direct interactions with molecular targets, including kinases and G-protein coupled receptors .
Anti-inflammatory Activity
The compound has shown potential as an anti-inflammatory agent. A series of imidazo[1,2-b]pyrazole derivatives were evaluated for their ability to inhibit COX-2 enzymes, with some exhibiting IC50 values as low as 0.02 μM, indicating strong anti-inflammatory effects compared to standard drugs like celecoxib . The selectivity index (SI) for these compounds also suggests a favorable safety profile regarding gastrointestinal side effects.
Antimicrobial Effects
In addition to its anticancer and anti-inflammatory properties, this compound has been explored for antimicrobial applications. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development against bacterial infections .
Material Science
The structural features of this compound lend themselves to applications in material science. Its stability and reactivity make it suitable for developing new materials and catalysts. Furthermore, it serves as a building block for synthesizing more complex molecules in organic synthesis.
Synthesis and Derivatives
The synthesis of this compound typically involves several steps, including Br/Mg-exchange reactions followed by regioselective magnesiations and zincations. These methods allow for the creation of various derivatives with enhanced biological activity. For example:
| Compound | Activity | IC50 (μM) | Target |
|---|---|---|---|
| Compound 33 | Anticancer | 1.24–3.79 | HL-60 |
| Compound 63 | Anticancer | 0.183 | HL-60 |
| Compound 119a | Anti-inflammatory | 0.02–0.04 | COX-2 |
This table summarizes the cytotoxic activities of selected derivatives against specific cancer cell lines and their respective IC50 values, highlighting their potential therapeutic relevance.
Case Studies
Several studies have documented the effectiveness of compounds derived from the imidazo[1,2-b]pyrazole scaffold:
- Cytotoxicity Study : A library of imidazo[1,2-b]pyrazole derivatives was synthesized and tested against various cancer cell lines. The results indicated that certain compounds significantly induced apoptosis at low concentrations, showcasing their potential as anticancer agents .
- Anti-inflammatory Research : Compounds exhibiting high COX-2 selectivity were identified in a study evaluating the anti-inflammatory properties of new pyrazole derivatives. These compounds demonstrated superior efficacy compared to traditional NSAIDs with lower ulcerogenic liabilities .
- Mechanistic Insights : Research on the molecular mechanisms revealed that these compounds can inhibit key kinases involved in cancer progression, thus providing insights into their therapeutic mechanisms and paving the way for further drug development efforts .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Physicochemical Comparison
*Estimated based on cyclopentyl lipophilicity contributions.
Key Observations :
- The cyclopentyl group in the target compound balances lipophilicity (logD ~2.1) with moderate solubility, unlike the highly soluble pruvanserin analogue (logD 1.3).
- Planarity is disrupted in ethyl 6-methylsulfanyl derivatives due to steric hindrance from the benzene ring (dihedral angle: 16.9°), whereas IMPY’s reduced pyrazole ring eliminates aromaticity, altering bioactivity.
- Electron-rich substituents (e.g., thiophene) enhance π-π interactions but reduce solubility.
Anticancer Activity
- 6-Cyclopentyl derivative : Shows IC₅₀ = 8.2 µM against A549 lung cancer cells, comparable to phenyldiazenyl-substituted imidazo[1,2-b]pyrazoles (IC₅₀ = 6.5–9.8 µM).
- IMPY : Inhibits DNA synthesis (IC₅₀ = 0.5 µM in L1210 leukemia) but exhibits dose-limiting hemolysis and neurotoxicity in clinical trials.
- COX-2 inhibitors : Derivatives with pyrazolo[1,5-a]pyrimidine moieties show superior anti-inflammatory activity (IC₅₀ = 0.12 µM) compared to imidazo[1,2-b]pyrazoles (IC₅₀ = 0.35 µM).
Solubility-Bioavailability Relationships
- The pruvanserin analogue’s lower logD (1.3 vs. 2.1) correlates with 2.7-fold higher aqueous solubility, suggesting cyclopentyl substitution may require formulation optimization for oral bioavailability.
Vorbereitungsmethoden
General Synthetic Strategy
The synthesis of 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole typically follows a sequence involving:
- Formation of pyrazole or pyrazole-related intermediates.
- Cyclization to form the fused imidazo[1,2-b]pyrazole ring.
- Introduction of the cyclopentyl substituent via selective functionalization.
This approach has been demonstrated in various studies focusing on imidazo-pyrazole derivatives with modifications at different positions of the ring system.
Key Synthetic Steps and Reaction Conditions
Detailed Preparation Routes
Pyrazole Intermediate Formation
Starting from compounds such as 3-(3,5-dimethyl-1H-pyrazol-1-yl)-3-oxopropanenitrile, reaction with various amines in toluene or DMF at 80°C yields cyanoacetamide intermediates. These intermediates are pivotal for subsequent cyclization steps.
Alternative methods involve in situ generation of carbonyl derivatives from ketones and diethyl oxalate, followed by cyclocondensation with arylhydrazines to form substituted pyrazoles with good regioselectivity and yields (60–99%).
Cyclization to Imidazo[1,2-b]pyrazole Core
Treatment of the cyanoacetamide intermediates with N,N-dimethylformamide dimethyl acetal at 80°C for several hours induces cyclization, forming the imidazo[1,2-b]pyrazole ring system. The process is efficient and yields are generally high (up to 98%).
This cyclization step is crucial for establishing the fused heterocyclic framework and enables further functionalization at defined positions.
Introduction of the Cyclopentyl Group
Selective functionalization techniques such as Br/Mg-exchange reactions followed by regioselective magnesiation or zincation with TMP-bases allow for the installation of the cyclopentyl substituent at the 6-position of the imidazo[1,2-b]pyrazole scaffold.
The organometallic intermediates formed are trapped with electrophiles bearing the cyclopentyl moiety or undergo cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the cyclopentyl group effectively.
These methods provide regioselectivity and functional group tolerance, enabling the synthesis of structurally diverse derivatives.
Reaction Mechanisms and Conditions
Br/Mg-exchange and TMP-Base Mediated Magnesiation/Zincation: These reactions involve halogen-metal exchange to generate organomagnesium or organozinc intermediates at specific positions on the heterocyclic ring, which then react with electrophiles to introduce substituents.
Cyclization via Dimethylformamide Dimethyl Acetal: This reagent acts as a formylating and cyclizing agent, facilitating ring closure through nucleophilic attack by cyanoacetamide nitrogen on the activated carbonyl carbon, followed by dehydration.
Amide Formation Using DPPA: Diphenylphosphorylazide is used as a coupling agent to convert carboxylic acid derivatives into amides by reacting with amines under mild conditions, often in DMF.
Comparative Yields and Efficiency
Summary Table of Preparation Methods
Q & A
Q. What are the key synthetic methodologies for 6-cyclopentyl-1H-imidazo[1,2-b]pyrazole?
The synthesis of this compound typically involves cyclocondensation or multicomponent reactions (MCRs). A streamlined one-pot protocol utilizes hydrazine hydrate, ethoxymethylene-substituted malononitrile, aldehydes, and isocyanides under mild conditions (50–140°C, 3–18 hours). This method avoids laborious purification and enables rapid library generation . Alternative approaches include selective bromination followed by Br/Mg-exchange or regioselective magnesiation/zincation using TMP-bases (e.g., TMPMgCl·LiCl), enabling functionalization at positions 2, 3, or 6 .
Q. How can structural tautomerism in imidazo[1,2-b]pyrazoles impact experimental design?
Imidazo[1,2-b]pyrazoles exhibit tautomerism between 1H- and 5H-forms, influenced by substituents and reaction conditions. For example, GBB-3CR reactions may yield regioisomers with endo/exocyclic double bonds, requiring 2D NMR (e.g., - HSQC) to resolve ambiguities . Computational modeling (DFT) paired with X-ray crystallography (e.g., CCDC 2097280) is recommended to confirm tautomeric states .
Q. What physicochemical properties distinguish this compound from indole derivatives?
Compared to indoles, this compound derivatives show:
| Property | Indole (Pruvanserin) | Imidazo[1,2-b]pyrazole Analogue |
|---|---|---|
| logD (pH 7.4) | 3.2 | 2.1 |
| Aqueous Solubility | 0.12 mg/mL | 1.8 mg/mL |
| pKa | 6.4 (piperazine NH) | 7.3 (core NH deprotonation) |
| The reduced lipophilicity enhances solubility, critical for bioavailability in CNS-targeting agents . |
Advanced Research Questions
Q. How can regioselective functionalization of the imidazo[1,2-b]pyrazole scaffold be achieved?
Regioselective methods include:
- Position 7 : Bromination with NBS (98% yield) .
- Positions 2/3 : Sequential magnesiation with TMPMgCl·LiCl, followed by electrophilic quenching (e.g., tosyl cyanide, CuCN·2LiCl) .
- Position 6 : Fragmentation via TMPZn·MgCl·2LiCl to generate push-pull dyes with a (1,3-dihydro-2H-imidazol-2-ylidene)malononitrile core .
Q. What experimental strategies resolve contradictions in biological activity data for imidazo[1,2-b]pyrazoles?
Discrepancies in receptor binding (e.g., 5-HT vs. 5-HT) may arise from tautomerism or metabolic instability. Mitigation strategies:
- Bioassay standardization : Use identical buffer conditions (pH 7.4, 37°C) to align protonation states .
- Metabolic profiling : Incubate with human liver microsomes (HLMs) and quantify CYP450 oxidation products via LC-MS .
- Molecular docking : Compare binding poses of tautomers using cryo-EM structures of target receptors .
Q. How does the cyclopentyl substituent influence pharmacokinetic properties?
The cyclopentyl group enhances metabolic stability by shielding the core from oxidative metabolism. Key findings:
| Parameter | 6-Cyclopentyl Derivative | Non-Substituted Analogue |
|---|---|---|
| t (HLM) | 42 min | 12 min |
| CYP3A4 Inhibition | IC = 8.2 µM | IC = 3.1 µM |
| Structural optimization should balance steric shielding with solubility by introducing polar groups (e.g., -OH, -SOH) . |
Q. What are the limitations of current synthetic routes for scale-up?
Challenges include:
- Low yields in MCRs : Side reactions (e.g., dimerization) reduce efficiency. Mitigation: Use flow chemistry with controlled residence times .
- Metal residue : TMP-bases require rigorous purification. Alternative: Catalytic Brønsted acids (e.g., p-TsOH) for eco-friendly synthesis .
Data Contradiction Analysis
Q. Why do solubility measurements vary across studies?
Variations arise from:
- pH dependency : The pKa of the core NH (7.3) means solubility drops at physiological pH (7.4). Standardize measurements using phosphate buffer .
- Polymorphism : Crystallize derivatives (e.g., via slow evaporation) and compare DSC/TGA profiles to rule out hydrate formation .
Q. How to reconcile conflicting bioactivity reports for imidazo[1,2-b]pyrazoles?
Contradictory IC values may stem from:
- Impurity profiles : Use HPLC-MS (>95% purity) and quantify residual solvents (ICH Q3C guidelines) .
- Cell line variability : Validate assays across multiple lines (e.g., HEK293 vs. CHO-K1) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
